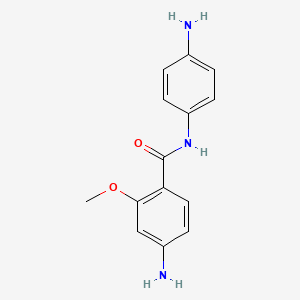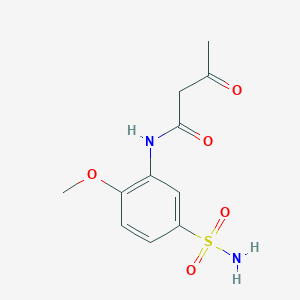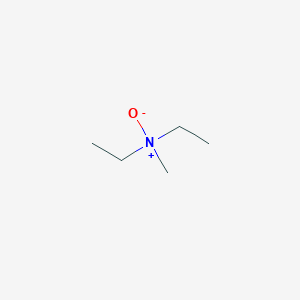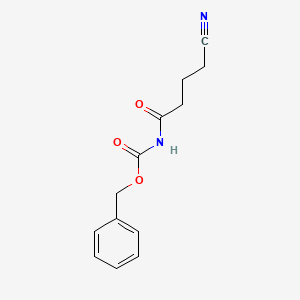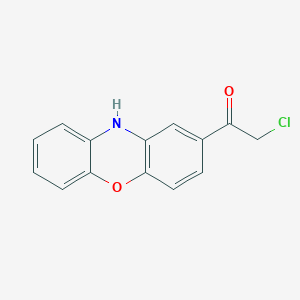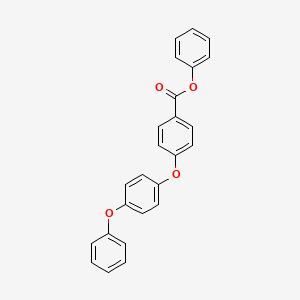
Phenyl 4-(4-phenoxyphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(4-phenoxyphenoxy)benzoate is a chemical compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phenyl and benzoate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phenyl 4-(4-phenoxyphenoxy)benzoate typically involves the esterification of phenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product . Another method involves the nucleophilic aromatic substitution of phenol with p-chlorobenzoic acid in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(4-phenoxyphenoxy)benzoate undergoes various chemical reactions, including nucleophilic aromatic substitution, esterification, and hydrolysis. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, benzoyl chloride, and p-chlorobenzoic acid. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as tetrahydronaphthalene .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phenyl benzoates and phenols. These products are often used as intermediates in the synthesis of more complex chemical compounds.
Scientific Research Applications
Phenyl 4-(4-phenoxyphenoxy)benzoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of liquid crystalline materials and polymers with unique properties . In biology, it is studied for its potential biological activity and structural selectivity. In medicine, it is explored for its potential use in drug development and as a component of therapeutic agents . In industry, it is used as a stabilizer and modifier in polymeric composites and other materials .
Mechanism of Action
The mechanism of action of Phenyl 4-(4-phenoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl and benzoate groups allow it to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenyl 4-(4-phenoxyphenoxy)benzoate can be compared with other similar compounds such as phenyl benzoate, phenyl 4-phenoxybenzoate, and phenyl 4-(4-methoxyphenoxy)benzoate. These compounds share similar structural features but differ in their specific substituents and resulting properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable building block for the synthesis of complex materials and therapeutic agents.
Properties
CAS No. |
113855-59-7 |
|---|---|
Molecular Formula |
C25H18O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
phenyl 4-(4-phenoxyphenoxy)benzoate |
InChI |
InChI=1S/C25H18O4/c26-25(29-21-9-5-2-6-10-21)19-11-13-22(14-12-19)28-24-17-15-23(16-18-24)27-20-7-3-1-4-8-20/h1-18H |
InChI Key |
AQDIZWPTFLPFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


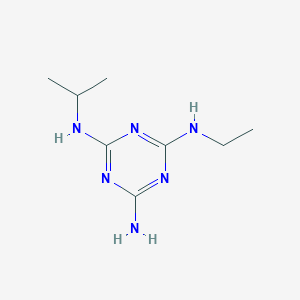
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
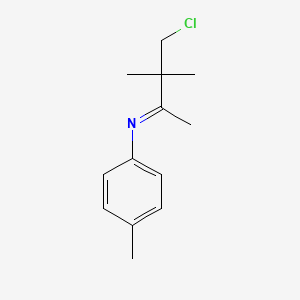
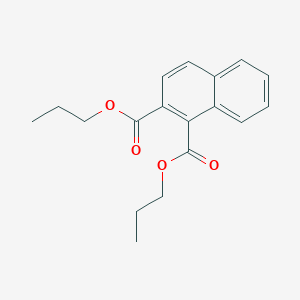
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
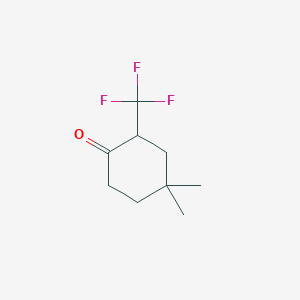
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
